UNC-926 Hydochloride

CAS No.:

Cat. No.: VC3021760

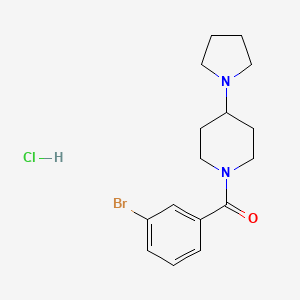

Molecular Formula: C16H22BrClN2O

Molecular Weight: 373.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22BrClN2O |

|---|---|

| Molecular Weight | 373.7 g/mol |

| IUPAC Name | (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H |

| Standard InChI Key | DPPMBBHOXQOMJI-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |

| Canonical SMILES | C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |

Introduction

Chemical Identity and Structure

UNC-926 hydrochloride is chemically defined as (3-bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride. This compound possesses a distinct molecular structure characterized by a bromophenyl group connected to a pyrrolidin-piperidin system via a methanone linkage, with the addition of a hydrochloride salt . The parent compound of UNC-926 hydrochloride is (3-Bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone, with the hydrochloride form improving stability and solubility characteristics for research applications .

Chemical Identifiers

The compound is identified by several key parameters, as detailed in Table 1 below:

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₁BrN₂O·HCl |

| CAS Registry Number | 1184136-10-4 |

| Alternative CAS Number | 1782573-49-2 |

| Molecular Weight | 373.72 g/mol |

| Exact Mass | 372.06040 Da |

| InChI Key | DPPMBBHOXQOMJI-UHFFFAOYSA-N |

The compound is also known by various synonyms including UNC-926, UNC926, UNC 926 hydrochloride, and (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone hydrochloride .

Physical and Chemical Properties

UNC-926 hydrochloride exhibits specific physicochemical properties that influence its handling, storage, and application in research settings. Understanding these properties is crucial for appropriate utilization in laboratory investigations.

Molecular Properties

The molecular structure of UNC-926 hydrochloride contributes to its distinct characteristics:

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Monoisotopic Mass | 372.06040 Da | |

| Molecular Weight | 373.72 g/mol |

| Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |

|---|---|---|---|

| 1 mM | 2.6758 mL | 13.3790 mL | 26.7580 mL |

| 5 mM | 0.5352 mL | 2.6758 mL | 5.3516 mL |

| 10 mM | 0.2676 mL | 1.3379 mL | 2.6758 mL |

This data assists researchers in accurate preparation of solutions for experimental use .

Biological Activity and Mechanism of Action

UNC-926 hydrochloride functions primarily as a methyl-lysine (Kme) reader domain inhibitor, with significant activity against specific protein targets involved in chromatin regulation and epigenetic processes.

Target Specificity

The compound demonstrates selective inhibition of MBT (Malignant Brain Tumor) domain-containing proteins:

-

Shows affinity for the homologous protein L3MBTL3 in the low micromolar range

-

Demonstrates decreased affinity for other MBT domains and shows no binding to CBX7, indicating target selectivity

Research Applications

UNC-926 hydrochloride has significant utility in epigenetic research, particularly in studies focused on chromatin regulation and protein-methyl lysine interactions.

Epigenetic Research Tools

As a selective inhibitor of methyl-lysine reader domains, UNC-926 hydrochloride provides researchers with a chemical probe to:

-

Investigate the biological functions of L3MBTL1, L3MBTL3, and L3MBTL4 in cellular processes

-

Explore the consequences of disrupting methyl-lysine recognition in chromatin organization

-

Study the role of MBT domain proteins in gene expression regulation and cell proliferation

-

Develop structure-activity relationships for methyl-lysine reader antagonists

Structure-Activity Relationship Studies

The development of UNC-926 hydrochloride has contributed to understanding structure-activity relationships of methyl-lysine reader antagonists. According to Herold et al. (2012), UNC-926 serves as an important compound in the exploration of chemical modifications that influence binding affinity and selectivity for MBT domain proteins .

| Hazard Classification | Details |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| WGK Germany | 3 |

These classifications indicate that UNC-926 hydrochloride may cause acute toxicity if swallowed (H302), skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

| Supplier | Product Number | Packaging | Price (as of April 2025) |

|---|---|---|---|

| Sigma-Aldrich | SML0554 | 5 mg | $98.10 |

| Sigma-Aldrich | SML0554 | 25 mg | $385.00 |

| Cayman Chemical | 27302 | 5 mg | $68.00 |

| Cayman Chemical | 27302 | 10 mg | $121.00 |

| Cayman Chemical | 27302 | 25 mg | $286.00 |

| GlpBio | GC12419 | Sample solution (25 μL, 10 mM) | Not specified |

This availability from multiple vendors facilitates research access to the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume